molecular formula C13H19ClN2O3 B2781641 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 119049-61-5

1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No.: B2781641
CAS No.: 119049-61-5
M. Wt: 286.76
InChI Key: AKTBBCWREWWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTBBCWREWWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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